NU6027

説明

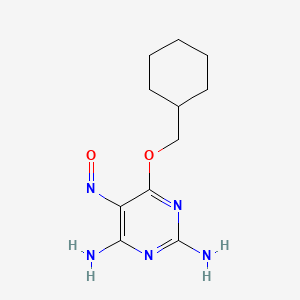

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-(cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h7H,1-6H2,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWXOLHKVGDQLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=NC(=NC(=C2N=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327960 | |

| Record name | 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220036-08-8 | |

| Record name | 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NU6027's Mechanism of Action in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU6027 is a potent small molecule inhibitor targeting key regulators of the DNA damage response (DDR), primarily Ataxia Telangiectasia and Rad3-related (ATR) kinase and Cyclin-Dependent Kinases 1 and 2 (CDK1/2). By disrupting these critical signaling nodes, this compound abrogates cell cycle checkpoints, impairs DNA repair, and displays synthetic lethality with deficiencies in other DNA repair pathways, such as those involving Poly (ADP-ribose) polymerase (PARP). This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ATR, a principal sensor of single-stranded DNA (ssDNA) that is exposed at sites of DNA damage and stalled replication forks.[1][2] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest and promote DNA repair.[2][3] this compound's inhibition of ATR prevents the phosphorylation and activation of CHK1, thereby disrupting the G2/M checkpoint and allowing cells with damaged DNA to proceed into mitosis, a catastrophic event that often leads to apoptosis.[1][4]

Concurrently, this compound inhibits CDK1 and CDK2, essential kinases that regulate cell cycle progression.[4] Inhibition of CDK1/2 further contributes to the collapse of cell cycle control and can potentiate the effects of DNA damaging agents.

Quantitative Data

The inhibitory activity of this compound against its primary targets has been quantified in various studies. The following tables summarize the key kinetic and cellular potency data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | Parameter | Value (μM) |

| ATR | Ki | 0.4[4] |

| CDK1 | Ki | 2.5[4] |

| CDK2 | Ki | 1.3[4] |

| DNA-PK | Ki | 2.2[4] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Parameter | Value (μM) |

| MCF7 | IC50 (ATR activity) | 6.7[4][5] |

| GM847KD | IC50 (ATR activity) | 2.8[4][5] |

| Human Tumor Cells (mean) | GI50 (Growth Inhibition) | 10[4] |

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot for CHK1 Phosphorylation (Ser345)

This protocol is designed to assess the inhibitory effect of this compound on ATR kinase activity by measuring the phosphorylation of its downstream target, CHK1, at serine 345.

Materials:

-

Cell line of interest (e.g., MCF7)

-

This compound

-

DNA damaging agent (e.g., Hydroxyurea)

-

Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (5% BSA in TBST)

-

Primary Antibodies:

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours) before inducing DNA damage with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 24 hours).[7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-CHK1 Ser345) overnight at 4°C in 5% BSA/TBST.[8]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an ECL substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total CHK1 and a loading control to ensure equal protein loading.

Immunofluorescence for RAD51 Foci Formation

This protocol is used to visualize and quantify the formation of RAD51 foci, a marker of homologous recombination (HR) repair, and to assess the inhibitory effect of this compound on this process.

Materials:

-

Cells seeded on coverslips (e.g., MCF7)

-

This compound

-

DNA damaging agent (e.g., ionizing radiation or a PARP inhibitor)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Solution (e.g., 0.5% Triton X-100 in PBS)

-

Blocking Solution (e.g., 5% BSA in PBS)

-

Primary Antibody: Rabbit anti-RAD51 (e.g., 1:1000 dilution)[9]

-

Alexa Fluor-conjugated anti-rabbit secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Cell Treatment: Treat cells with this compound and a DNA damaging agent as required.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary anti-RAD51 antibody in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips onto microscope slides using antifade medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of cells with RAD51 foci (typically >5-10 foci per nucleus).[10][11]

Clonogenic Survival Assay for Synthetic Lethality

This assay determines the long-term survival of cells and is used to assess the synthetic lethal interaction between this compound and PARP inhibitors.

Materials:

-

Cell line of interest

-

This compound

-

PARP inhibitor (e.g., Olaparib, Veliparib)

-

Complete cell culture medium

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well in a 6-well plate) to allow for colony formation.

-

Drug Treatment: Treat the cells with this compound, a PARP inhibitor, or a combination of both at various concentrations. Include a vehicle-treated control.

-

Incubation: Incubate the cells for a period that allows for colony formation (typically 10-14 days), ensuring the medium is changed as needed.

-

Colony Fixation and Staining: Wash the cells with PBS, fix with methanol, and stain with crystal violet solution.

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control. A synergistic effect, indicating synthetic lethality, is observed when the combination treatment results in a significantly lower surviving fraction than either single agent alone.[12]

Conclusion

This compound represents a powerful tool for investigating the DNA damage response and holds therapeutic potential as a sensitizer to DNA-damaging agents and in synthetic lethal approaches. Its dual inhibition of ATR and CDK1/2 provides a multi-pronged attack on the DDR and cell cycle regulation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to further explore and harness the capabilities of this important inhibitor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. HTRF Human and Mouse Phospho-CHK-1 (Ser345) Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 8. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 9. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

NU6027: A Technical Guide to its Primary Molecular Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary molecular targets of NU6027, a potent kinase inhibitor. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor initially developed as a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] Subsequent research has revealed that this compound also potently targets the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[2][3] This dual activity, particularly its potent inhibition of ATR, makes this compound a valuable tool for cancer research and a lead compound for the development of novel anti-cancer therapeutics. This guide will delve into the technical details of this compound's interactions with its primary targets.

Primary Molecular Targets

This compound exhibits inhibitory activity against several key kinases involved in cell cycle regulation and DNA damage repair. Its primary targets include:

-

Ataxia Telangiectasia and Rad3-related (ATR) Kinase: A master regulator of the DNA damage response, particularly in response to single-strand breaks and replication stress.[2]

-

Cyclin-Dependent Kinase 1 (CDK1): A key driver of the G2/M phase transition of the cell cycle.

-

Cyclin-Dependent Kinase 2 (CDK2): Primarily involved in the G1/S phase transition and S phase progression.[1][2]

-

DNA-dependent Protein Kinase (DNA-PK): A crucial enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.

While active against multiple kinases, the cellular effects of this compound, particularly its ability to sensitize cancer cells to DNA-damaging agents, are primarily attributed to its inhibition of ATR.[2]

Quantitative Data Summary

The inhibitory potency of this compound against its primary targets has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Target | Assay Type | Value (µM) | Reference(s) |

| ATR | Cell-free | 0.1 | [1] |

| Cellular (MCF7) | 6.7 | [1][2] | |

| Cellular (GM847KD) | 2.8 | [1] | |

| CDK1 | Biochemical | 2.5 | [1][2] |

| CDK2 | Biochemical | 1.3 | [1][2] |

| Cell-free | 2.2 | [1] | |

| DNA-PK | Biochemical | 2.2 |

| Cell Line Panel | Assay Type | Value (µM) | Reference(s) |

| Human Tumor Cells | Growth Inhibition (GI50) | 10 | [1] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and preventing the phosphorylation of their downstream substrates.[1][2]

Inhibition of the ATR-CHK1 Signaling Pathway

The primary mechanism by which this compound exerts its anti-cancer effects is through the inhibition of the ATR signaling pathway. In response to DNA damage or replication stress, ATR is activated and phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1) at serine 345.[2] Phosphorylated CHK1 then orchestrates a cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair. By inhibiting ATR, this compound prevents the phosphorylation and activation of CHK1, thereby abrogating the G2/M checkpoint and forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.[2][4] Furthermore, ATR inhibition by this compound impairs homologous recombination, a major DNA repair pathway, thus increasing the efficacy of DNA-damaging agents and PARP inhibitors.[2]

Inhibition of Cell Cycle Progression

As a CDK inhibitor, this compound can also directly impact cell cycle progression. By inhibiting CDK1 and CDK2, this compound can induce a cell cycle arrest, primarily in the G1 and G2/M phases. This direct effect on the cell cycle machinery complements its ATR inhibitory activity, contributing to its overall anti-proliferative effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cellular ATR Kinase Inhibition Assay (Western Blot for p-CHK1)

This assay quantifies the ability of this compound to inhibit ATR kinase activity within cells by measuring the phosphorylation of its direct substrate, CHK1, at Serine 345.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., MCF7 or GM847KD) and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Induce DNA damage to activate the ATR pathway. This can be achieved by treating cells with agents such as hydroxyurea (2 mM) or UV irradiation.

-

Incubate for an appropriate time (e.g., 1-4 hours) to allow for CHK1 phosphorylation.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-CHK1 (Ser345) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the p-CHK1 signal to total CHK1 or a loading control like β-actin.

-

CDK Kinase Inhibition Assay

This biochemical assay measures the direct inhibition of CDK1/Cyclin B and CDK2/Cyclin A by this compound.

Protocol:

-

Enzyme and Substrate Preparation:

-

Use purified recombinant CDK1/Cyclin B or CDK2/Cyclin A enzymes.

-

A common substrate for CDKs is a histone H1 peptide.

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Add the CDK enzyme, the substrate, and varying concentrations of this compound to the reaction buffer.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding ATP (e.g., 12.5 µM final concentration) containing a radioactive label (e.g., [γ-32P]ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

-

Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

For Ki determination, perform the assay at multiple ATP and inhibitor concentrations and fit the data to the Michaelis-Menten equation.

-

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle distribution, particularly its ability to abrogate DNA damage-induced G2/M arrest.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates.

-

Treat cells with a DNA-damaging agent (e.g., camptothecin) to induce G2/M arrest.

-

Co-treat with this compound (e.g., 10 µM) or a vehicle control.

-

Incubate for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization.

-

Wash cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound is a multi-targeted kinase inhibitor with potent activity against ATR, CDK1, CDK2, and DNA-PK. Its primary therapeutic potential stems from its effective inhibition of the ATR kinase, leading to the abrogation of the G2/M checkpoint and sensitization of cancer cells to DNA-damaging therapies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound and to explore its potential in novel drug development strategies.

References

- 1. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. Identification and evaluation of a potent novel ATR inhibitor, this compound, in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

NU6027 Inhibitor: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6027 is a synthetically derived small molecule that has garnered significant attention in the field of oncology and cell cycle research. Initially identified as a potent inhibitor of cyclin-dependent kinases (CDKs), further investigation has revealed its activity against other critical cell cycle and DNA damage response kinases, most notably Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. This dual inhibitory action positions this compound as a valuable tool for studying cell cycle regulation and as a potential therapeutic agent, particularly in combination with DNA-damaging chemotherapies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound.

Chemical and Physical Properties

This compound, with the chemical name 2,6-diamino-4-cyclohexyl-methyloxy-5-nitroso-pyrimidine, is a pyrimidine derivative.[1] Its molecular formula is C11H17N5O2, and it has a molecular weight of 251.28 g/mol .[1] The compound is typically supplied as a red-purple powder and is soluble in DMSO.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and preventing the phosphorylation of their downstream substrates.[2] Its primary targets include CDK1, CDK2, and ATR.[2][3] By inhibiting CDKs, this compound disrupts the normal progression of the cell cycle.[3] Its inhibition of ATR, a key kinase in the DNA damage response (DDR) pathway, impairs the cell's ability to arrest the cell cycle and repair DNA damage, leading to increased sensitivity to genotoxic agents.[4][5]

Quantitative Data

The inhibitory activity of this compound has been quantified against several key kinases and in various cell lines. The following tables summarize the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Target Kinase | Inhibition Constant (Ki) | Reference |

| CDK1 | 2.5 µM | [2][3] |

| CDK2 | 1.3 µM | [2][3] |

| ATR | 0.4 µM | [3][6] |

| DNA-PK | 2.2 µM | [3][6] |

| Cell Line | Assay | IC50 / GI50 | Reference |

| Human Tumor Cells (Mean) | Growth Inhibition | 10 µM (GI50) | [2][3] |

| MCF7 | ATR Activity | 6.7 µM | [2][3] |

| GM847KD | ATR Activity | 2.8 µM | [2][3] |

Signaling Pathways

This compound's inhibitory effects on CDK and ATR kinases disrupt critical signaling pathways involved in cell cycle progression and the DNA damage response.

References

- 1. encodeproject.org [encodeproject.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. This compound | CDK | DNA-PK | ATM/ATR | TargetMol [targetmol.com]

- 6. vet.cornell.edu [vet.cornell.edu]

NU6027: A Versatile Tool for Interrogating Cell Cycle Checkpoints

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NU6027 is a potent, cell-permeable small molecule inhibitor with a multi-targeted profile against key regulators of cell cycle progression and the DNA damage response (DDR). Initially developed as a cyclin-dependent kinase (CDK) inhibitor, it has emerged as a powerful tool for studying cell cycle checkpoints due to its robust inhibitory activity against Ataxia Telangiectasia and Rad3-related (ATR) kinase. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in cell cycle checkpoint research.

Introduction

The integrity of the genome is maintained through a complex network of signaling pathways known as cell cycle checkpoints. These checkpoints ensure the orderly progression through the cell cycle and allow for the repair of DNA damage before it becomes permanently fixed in the genome. Dysregulation of these checkpoints is a hallmark of cancer, making the proteins involved attractive targets for therapeutic intervention. This compound has proven to be an invaluable chemical probe for dissecting the intricate mechanisms of these pathways.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of several key protein kinases involved in cell cycle control and the DNA damage response. It is an ATP-competitive inhibitor with significant activity against CDK1, CDK2, ATR, and DNA-dependent protein kinase (DNA-PK).

The inhibition of CDKs by this compound can lead to a modest G1 arrest. However, its most profound effects on cell cycle checkpoints are mediated through the inhibition of ATR. ATR is a master regulator of the intra-S and G2/M checkpoints, which are activated in response to DNA damage and replication stress. By inhibiting ATR, this compound prevents the phosphorylation and activation of its downstream effector, Checkpoint Kinase 1 (CHK1). This abrogation of the ATR-CHK1 signaling pathway leads to a failure to arrest the cell cycle in G2/M, forcing cells with damaged DNA to enter mitosis prematurely, a phenomenon that can lead to mitotic catastrophe and cell death. Furthermore, this compound has been shown to inhibit homologous recombination (HR) repair by preventing the formation of RAD51 foci.

Quantitative Data

The inhibitory activity of this compound against its primary targets has been quantified in various studies. The following tables summarize the key quantitative data for easy comparison.

| Target Kinase | Inhibitory Constant (Ki) | Reference(s) |

| CDK1 | 2.5 µM | [1][2] |

| CDK2 | 1.3 µM | [1][2][3] |

| ATR | 0.4 µM | [1][2] |

| DNA-PK | 2.2 µM | [1][2] |

Table 1: Inhibitory Constants (Ki) of this compound against Target Kinases.

| Cell Line | Assay | IC50 Value | Reference(s) |

| GM847KD | ATR activity | 2.8 µM | [3] |

| MCF7 | ATR activity | 6.7 µM | [3] |

| Human Tumor Cells (Mean) | Growth Inhibition (GI50) | 10 µM | [3] |

Table 2: Cellular Activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on cell cycle checkpoints.

Western Blotting for Checkpoint Protein Phosphorylation

This protocol describes the detection of phosphorylation of key checkpoint proteins, such as CHK1 (a downstream target of ATR) and Rb (a downstream target of CDK2), following this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-CHK1 (Ser345) antibody (e.g., Cell Signaling Technology #2348, 1:1000 dilution)[3]

-

Total CHK1 antibody (e.g., Cell Signaling Technology #2360, 1:1000 dilution)[3]

-

Phospho-Rb (Ser807/811) antibody (e.g., Cell Signaling Technology #8516, 1:1000 dilution)

-

Total Rb antibody (e.g., Cell Signaling Technology #9309, 1:1000 dilution)

-

Loading control antibody (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours). To induce checkpoint activation, co-treat with a DNA-damaging agent (e.g., 100 nM camptothecin) for the final 24 hours of this compound treatment.[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described in the western blotting protocol.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Clonogenic Survival Assay

This assay is used to assess the long-term effects of this compound on cell survival and to evaluate its synergistic effects with DNA-damaging agents.

Materials:

-

Cell culture medium

-

6-well plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound alone, a DNA-damaging agent (e.g., cisplatin) alone, or a combination of both. Include a vehicle-treated control.

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution for 10-30 minutes.

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

-

Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.

Visualizations

Signaling Pathways

Caption: this compound inhibits ATR and CDKs, disrupting cell cycle checkpoints.

Experimental Workflows

Caption: Workflows for key experiments to study this compound's effects.

Conclusion

This compound is a powerful and versatile pharmacological tool for investigating the complex signaling networks that govern cell cycle checkpoints. Its ability to potently inhibit both CDKs and, more significantly, the master regulator ATR, allows researchers to probe the consequences of checkpoint abrogation in various cellular contexts. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cell cycle control and its implications for cancer biology and drug development. Importantly, this compound's ability to sensitize cancer cells to DNA-damaging agents and its synthetic lethality with PARP inhibitors highlight the therapeutic potential of targeting the ATR pathway.[4][5]

References

NU6027: A Technical Guide to its Role in the Inhibition of ATR Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NU6027, a small molecule inhibitor, and its role in the modulation of Ataxia Telangiectasia and Rad3-related (ATR) kinase activity. Originally developed as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor, this compound has been identified as a potent inhibitor of ATR, a critical regulator of the DNA Damage Response (DDR). This guide details its mechanism of action, summarizes key quantitative data, provides relevant experimental protocols, and illustrates the signaling pathways involved.

Introduction: ATR Kinase in the DNA Damage Response

The ATR kinase is a primary sensor and transducer of DNA damage, particularly in response to stalled replication forks and single-stranded DNA (ssDNA).[1][2] As a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, ATR plays a pivotal role in maintaining genomic integrity.[3] Upon activation, ATR phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4][5] Given the reliance of many cancer cells on the ATR pathway due to oncogene-induced replication stress and defects in other DDR pathways (like the ATM-p53 axis), ATR has emerged as a significant target for cancer therapy.[2][4]

This compound was initially designed as a CDK inhibitor but was subsequently found to potentiate the effects of the DNA-damaging agent cisplatin in a CDK2-independent manner, leading to its investigation as an ATR inhibitor.[1][6] It serves as an important tool compound for studying ATR biology and provides proof-of-concept for the clinical development of ATR inhibitors.[1][7]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of several kinases.[8] While it shows activity against CDK1 and CDK2, its significant inhibitory effect on ATR is responsible for its ability to sensitize cancer cells to genotoxic agents.[3][5] The inhibition of ATR by this compound prevents the phosphorylation and activation of its primary effector, CHK1.[1][9] This disruption blocks the downstream signaling cascade that would normally lead to cell cycle arrest and the activation of DNA repair mechanisms like homologous recombination (HR).[1][10]

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been quantified against several key kinases, revealing a multi-targeted profile with particular potency against ATR in cellular contexts.

Table 1: Kinase Inhibitory Profile of this compound

| Target Kinase | Inhibition Constant (Kᵢ) | IC₅₀ | Notes |

|---|---|---|---|

| ATR | 0.4 µM[11] | - | Cell-free assay. Another source reports a Kᵢ of 0.1 µM.[3] |

| CDK2 | 1.3 µM[3][8][11] | 2.2 µM[12][13] | ATP-competitive inhibition. |

| CDK1 | 2.5 µM[8][11] | 2.9 µM[12][13] | ATP-competitive inhibition. |

| DNA-PK | 2.2 µM[11] | - | Cell-free assay. |

Table 2: Cellular IC₅₀ Values of this compound for ATR Activity

| Cell Line | IC₅₀ | Method |

|---|---|---|

| MCF7 (Breast Cancer) | 6.7 µM[1][8][11][12][14] | Measurement of Hydroxyurea-induced CHK1 phosphorylation.[1][7] |

| GM847KD (Fibroblasts) | 2.8 µM[8][11] | Measurement of DNA damage-induced CHK1 phosphorylation.[8] |

Cellular Consequences of ATR Inhibition by this compound

The hallmark of ATR activation is the phosphorylation of CHK1 at serine 317 (S317) and serine 345 (S345).[1][9][15] this compound effectively inhibits this process. In cellular assays, treatment with this compound leads to a dose-dependent reduction in DNA damage-induced CHK1 phosphorylation, confirming its role as a functional ATR inhibitor in a cellular environment.[1][11]

A key function of the ATR-CHK1 pathway is to arrest cells in the G2/M phase of the cell cycle to allow time for DNA repair before mitotic entry.[1] By inhibiting ATR, this compound attenuates this G2/M arrest.[1][7][8][11] In cells treated with DNA-damaging agents, the addition of this compound causes them to bypass the checkpoint and proceed into mitosis with damaged DNA, a process that can lead to mitotic catastrophe and cell death.[2]

ATR signaling is crucial for the repair of DNA double-strand breaks via homologous recombination (HR).[1][10] One of its roles is to facilitate the formation of RAD51 foci at sites of DNA damage, a critical step in the HR process.[1] this compound has been shown to significantly inhibit the formation of these RAD51 foci, indicating that it impairs HR repair.[1][7][8][11] This impairment of a major DNA repair pathway is a key mechanism behind this compound's ability to sensitize cancer cells to other therapies.

By disabling critical DDR functions, this compound enhances the cytotoxicity of a wide range of DNA-damaging anticancer agents.[1][7][14] This sensitizing effect has been observed with chemotherapeutics like cisplatin, hydroxyurea, and camptothecin, as well as with ionizing radiation (IR).[1][11] Notably, this compound does not increase the cytotoxicity of agents that do not cause DNA damage, such as the anti-mitotic drug paclitaxel.[1][7][11]

Furthermore, this compound demonstrates synthetic lethality. This occurs when the inhibition of two separate pathways (in this case, ATR and another DDR pathway) is lethal to a cell, while the inhibition of either pathway alone is not. This compound is synthetically lethal when combined with Poly(ADP-ribose) polymerase (PARP) inhibitors or in cells deficient in XRCC1, a key protein in single-strand break repair.[1][3][7] This is because the cell becomes entirely dependent on the ATR pathway for survival when another repair pathway is already compromised.

Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the activity of this compound.

This assay determines the ability of this compound to inhibit ATR kinase activity within cells by measuring the phosphorylation of its direct substrate, CHK1.

-

Cell Culture and Treatment: Plate cells (e.g., MCF7) and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound (e.g., 0.1-25 µM) or DMSO (vehicle control) for 1-2 hours.

-

Induce DNA Damage: Add a DNA-damaging agent, such as hydroxyurea (e.g., 10 mM) or camptothecin (e.g., 100 nM), and incubate for a specified time (e.g., 24 hours) to activate the ATR pathway.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to prepare whole-cell extracts.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with primary antibodies against phospho-CHK1 (Ser345) and total CHK1. A loading control (e.g., β-actin) should also be used.

-

Detection and Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity to determine the ratio of p-CHK1 to total CHK1, which reflects ATR activity.

This protocol is used to assess how this compound affects cell cycle checkpoint activation in response to DNA damage.

-

Cell Treatment: Seed cells (e.g., MCF7) and treat with a DNA-damaging agent (e.g., 100 nM camptothecin) with or without this compound (e.g., 4 or 10 µM) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle profiles of different treatment groups to determine the effect on G2/M arrest.

This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in HR.

-

Cell Culture and Treatment: Grow cells on glass coverslips. Treat with a DNA damage-inducing agent (e.g., a PARP inhibitor like PF-01367338) with or without this compound for 24 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.

-

Immunostaining: Block non-specific binding sites and incubate with a primary antibody against RAD51. Following washes, incubate with a fluorescently-labeled secondary antibody.

-

DNA Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Microscopy and Analysis: Acquire images using a fluorescence microscope. Count the number of cells with >5 distinct RAD51 foci in the nucleus. A significant reduction in the percentage of foci-positive cells in the this compound-treated group indicates HR inhibition.

Conclusion

This compound is a valuable pharmacological tool that has been instrumental in elucidating the cellular functions of ATR kinase. Although its development was not pursued clinically due to its multi-kinase activity and low water solubility, it remains a cornerstone compound for preclinical research.[3][5] Studies with this compound have provided critical "proof-of-concept" data, demonstrating that ATR inhibition can abrogate critical DNA damage checkpoints, impair homologous recombination, and potently sensitize cancer cells to a variety of genotoxic therapies. The principles uncovered through the study of this compound have paved the way for the development of more potent and selective ATR inhibitors that are now in clinical trials.

References

- 1. Identification and evaluation of a potent novel ATR inhibitor, this compound, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. Identification and evaluation of a potent novel ATR inhibitor, this compound, in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. apexbt.com [apexbt.com]

- 14. researchgate.net [researchgate.net]

- 15. Chk1 C-terminal regulatory phosphorylation mediates checkpoint activation by de-repression of Chk1 catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

NU6027: A Dual Inhibitor of Cyclin-Dependent Kinases 1 and 2

An In-Depth Technical Guide on the Core Mechanism and Therapeutic Potential

Introduction

NU6027 is a potent, ATP-competitive small molecule inhibitor that has garnered significant interest within the research and drug development communities for its ability to dually target Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[1]. These serine/threonine kinases are pivotal regulators of the eukaryotic cell cycle, and their dysregulation is a hallmark of many cancers[2][3]. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its inhibitory activity, effects on cellular processes, and the experimental methodologies used for its characterization.

Mechanism of Action: Dual Inhibition of CDK1 and CDK2

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding pocket of CDK1 and CDK2[1]. By occupying this site, this compound prevents the phosphorylation of key substrates that are essential for cell cycle progression.

-

CDK2: In complex with Cyclin E and Cyclin A, CDK2 is crucial for the G1 to S phase transition and the initiation of DNA replication[4][5][6]. Inhibition of CDK2 by this compound leads to a G1 cell cycle arrest[7].

-

CDK1: As a complex with Cyclin B, CDK1 (also known as CDC2) governs the G2 to M phase transition and the onset of mitosis[4][5][6]. This compound-mediated inhibition of CDK1 can lead to a G2/M arrest[7][8].

Beyond its primary targets, this compound has also been shown to inhibit other kinases, most notably Ataxia Telangiectasia and Rad3-related protein (ATR), a key player in the DNA damage response[7][8][9][10]. This off-target activity contributes to its ability to sensitize cancer cells to DNA-damaging agents[7][8].

Quantitative Inhibitory Activity of this compound

The potency of this compound against its target kinases has been quantified in various studies. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

| Target Kinase | Ki (μM) | Reference |

| CDK1 | 2.5 | [1][9][11] |

| CDK2 | 1.3 | [1][9][11] |

| ATR | 0.4 | [9][11] |

| DNA-PK | 2.2 | [9][11] |

| Target/Cell Line | IC50 (μM) | Assay Conditions | Reference |

| CDK1 | 2.9 | Biochemical Assay | [12] |

| CDK2 | 2.2 | Biochemical Assay | [7][12] |

| Cellular ATR Activity (MCF7 cells) | 6.7 | Western blot for pCHK1S345 | [1][7][8] |

| Cellular ATR Activity (GM847KD cells) | 2.8 | Western blot for pCHK1S345 | [1][7] |

| Human Tumor Cell Growth (Mean GI50) | 10 | 48-hour exposure | [1][9] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (for IC50 and Ki Determination)

This protocol is a generalized procedure for determining the inhibitory activity of this compound against CDK1 and CDK2 in a cell-free system.

Materials:

-

Recombinant active Cyclin B1/CDK1 and Cyclin A3/CDK2 enzymes.

-

Histone H1 as a substrate.

-

[γ-32P]ATP.

-

This compound stock solution (in DMSO).

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

-

ATP solution.

-

Phosphocellulose paper.

-

Scintillation counter.

Procedure:

-

Enzyme and Substrate Preparation: Prepare working solutions of the kinase and substrate in the kinase assay buffer.

-

Inhibitor Dilution: Prepare a serial dilution of this compound in the assay buffer. For Ki determination, prepare two fixed concentrations (e.g., 5 µM and 10 µM)[9][11].

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and varying concentrations of this compound (or DMSO for control).

-

Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP. The final ATP concentration for IC50 determination is typically kept constant (e.g., 12.5 µM)[9][11]. For Ki determination, vary the ATP concentration (e.g., 6.25 µM to 800 µM)[9][11].

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-32P]ATP.

-

Quantification: Measure the amount of incorporated 32P in the substrate using a scintillation counter.

-

Data Analysis:

-

IC50 Determination: Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Ki Determination: Fit the data to the Michaelis-Menten equation using non-linear least squares regression to determine the Km of ATP and the Ki of this compound[9][11].

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF7, A2780)[7].

-

Cell culture medium and supplements.

-

This compound stock solution (in DMSO).

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

70% ethanol (ice-cold).

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Cell Seeding: Seed the cells in culture plates and allow them to adhere and grow to a desired confluency.

-

Treatment: Treat the cells with various concentrations of this compound or DMSO (as a vehicle control) for a specified duration (e.g., 24 or 48 hours)[1][7].

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells with PBS.

-

Detach the cells using Trypsin-EDTA.

-

Collect the cells in a centrifuge tube and pellet them by centrifugation.

-

-

Fixation:

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

-

Staining:

-

Pellet the fixed cells by centrifugation and wash with PBS.

-

Resuspend the cells in the PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

-

-

Data Analysis:

Conclusion

This compound is a valuable research tool for dissecting the roles of CDK1 and CDK2 in cell cycle regulation and for exploring their therapeutic potential as anticancer targets. Its dual inhibitory activity, coupled with its effects on the DNA damage response pathway, makes it a compound of significant interest. The experimental protocols detailed in this guide provide a foundation for the further investigation and characterization of this compound and other similar kinase inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review [mdpi.com]

- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 4. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Identification and evaluation of a potent novel ATR inhibitor, this compound, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and evaluation of a potent novel ATR inhibitor, this compound, in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. This compound | CDK | DNA-PK | ATM/ATR | TargetMol [targetmol.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

The Cyclin-Dependent Kinase Inhibitor NU6027 Impedes Homologous Recombination via ATR Inhibition: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the compound NU6027 and its profound effects on the homologous recombination (HR) DNA repair pathway. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular mechanisms. This compound, initially identified as a cyclin-dependent kinase (CDK) inhibitor, has been demonstrated to be a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA damage response (DDR). It is this inhibition of ATR that critically impairs homologous recombination, leading to increased sensitivity of cancer cells to DNA-damaging agents and PARP inhibitors.

Core Mechanism of Action: Inhibition of the ATR-CHK1 Pathway

This compound exerts its influence on homologous recombination primarily by inhibiting the ATR kinase.[1][2] ATR is a crucial sensor of single-stranded DNA (ssDNA) regions that arise at stalled replication forks or during the processing of DNA double-strand breaks (DSBs). Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1).[1] This phosphorylation event is critical for activating the G2/M cell cycle checkpoint, which allows time for DNA repair before the cell enters mitosis.[1] Furthermore, the ATR-CHK1 signaling axis is essential for stabilizing stalled replication forks and promoting the recruitment of key HR factors, including RAD51, to sites of DNA damage.[1]

By inhibiting ATR, this compound prevents the phosphorylation and activation of CHK1. This abrogation of the G2/M checkpoint forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[1][2] Critically, the lack of ATR-mediated signaling also directly hinders the homologous recombination repair process itself by suppressing the formation of RAD51 foci, which are essential for the strand invasion step of HR.[1]

Quantitative Analysis of this compound's Inhibitory Effects

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against its primary targets and its functional consequences on cellular processes related to homologous recombination.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | Inhibition Parameter | Value (µM) | Cell Line/System | Reference |

| ATR | IC₅₀ | 6.7 ± 2.3 | MCF7 cells | [1] |

| ATR | IC₅₀ | 2.8 | GM847KD cells | [1] |

| CDK1 | Kᵢ | 2.5 | - | |

| CDK2 | Kᵢ | 1.3 | - | |

| DNA-PK | Kᵢ | 2.2 | - |

Table 2: Cellular Effects of this compound on Homologous Recombination and Cell Cycle

| Cellular Effect | Parameter | This compound Concentration (µM) | Cell Line | Result | Reference |

| RAD51 Foci Formation | Suppression of PARPi-induced increase | 4 | MCF7 | 82% suppression | [1] |

| G2/M Arrest | Attenuation of Camptothecin-induced arrest | 10 | MCF7 | G2/M fraction reduced from 43% to 29% | [1] |

| Chemosensitization | Potentiation of Hydroxyurea | 10 | - | 1.8-fold | |

| Chemosensitization | Potentiation of Cisplatin | 10 | - | 1.4-fold |

Visualizing the Molecular Pathways and Experimental Logic

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on homologous recombination.

Immunofluorescence Staining for RAD51 Foci

This protocol is for the visualization and quantification of RAD51 foci, a key marker of active homologous recombination.

Materials:

-

Cancer cell lines (e.g., MCF7)

-

Glass coverslips

-

Cell culture medium and supplements

-

This compound

-

DNA-damaging agent (e.g., PARP inhibitor, Camptothecin)

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution: 4% paraformaldehyde in PBS

-

Permeabilization solution: 0.5% Triton X-100 in PBS

-

Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Rabbit anti-RAD51

-

Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation. Allow cells to adhere overnight.

-

Drug Treatment: Treat cells with the desired concentrations of this compound and/or a DNA-damaging agent for the specified duration (e.g., 24 hours).

-

Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-RAD51 antibody diluted in 1% BSA in PBS overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using mounting medium containing DAPI to counterstain the nuclei.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of RAD51 foci per nucleus in at least 100 cells per condition. A cell is typically considered positive if it contains >5 RAD51 foci.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

Treated and untreated cells

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells by trypsinization. Collect the cells and wash them once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 ml of cold PBS. While gently vortexing, add 4 ml of cold 70% ethanol dropwise to the cell suspension for fixation. Incubate on ice for at least 30 minutes (or at -20°C for long-term storage).

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal. The data is then analyzed using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Phosphorylated CHK1 (p-CHK1)

This protocol is for the detection of phosphorylated CHK1, a direct downstream target of ATR, to confirm ATR inhibition by this compound.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer: 5% BSA or non-fat dry milk in TBST

-

Primary antibodies: Rabbit anti-p-CHK1 (Ser345), Mouse anti-total CHK1, and a loading control antibody (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-CHK1 signal to the total CHK1 signal.

Conclusion

This compound represents a significant tool for the study of DNA damage response and a potential therapeutic agent. Its ability to inhibit ATR and consequently disrupt homologous recombination provides a clear mechanism for its observed synergistic effects with DNA-damaging chemotherapies and PARP inhibitors. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further investigate the role of this compound and the broader implications of ATR inhibition in cancer biology and drug development. The profound suppression of RAD51 foci formation underscores the critical role of ATR in homologous recombination and highlights this as a key biomarker for assessing the activity of this compound and other ATR inhibitors.[1]

References

The Synergistic Dance of Destruction: A Technical Guide to the Synthetic Lethality of NU6027 and PARP Inhibitors

For Immediate Release

[City, State] – [Date] – In the intricate cellular ballet of DNA damage and repair, a powerful new partnership has emerged with profound implications for cancer therapy. This whitepaper delves into the synthetic lethal relationship between NU6027, a potent inhibitor of cyclin-dependent kinases (CDKs) and Ataxia Telangiectasia and Rad3-related (ATR) kinase, and Poly (ADP-ribose) polymerase (PARP) inhibitors. This combination proves selectively fatal to cancer cells, heralding a promising avenue for targeted drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel anti-cancer strategy.

Introduction: The Principle of Synthetic Lethality

Synthetic lethality describes a phenomenon where the loss of two genes or the inhibition of two proteins simultaneously leads to cell death, while the loss of either one alone is non-lethal.[1][2] In the context of cancer, this concept is exploited by targeting a pathway that becomes essential for the survival of tumor cells that have already lost a key DNA repair function.[3][4] A prime example of this is the clinical success of PARP inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes, which are crucial for homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway.[3][5][6]

The Key Players: this compound and PARP Inhibitors

2.1 this compound: A Dual Inhibitor of CDK and ATR

This compound was initially developed as a competitive inhibitor of CDK1 and CDK2, key regulators of the cell cycle.[7] Subsequent research revealed its potent inhibitory activity against ATR, a critical sensor of single-stranded DNA (ssDNA) at stalled replication forks and a central player in the DNA damage response (DDR).[8][9] By inhibiting ATR, this compound disrupts the G2/M cell cycle checkpoint, a crucial pause that allows cells to repair DNA damage before proceeding to mitosis.[8][9] Furthermore, this compound has been shown to impair homologous recombination by inhibiting the formation of RAD51 foci, which are essential for the repair of DNA double-strand breaks.[8][9]

2.2 PARP Inhibitors: Trapping the Repair Machinery

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are vital for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5][10] PARP inhibitors not only block the catalytic activity of PARP but also "trap" the PARP protein on the DNA at the site of the break.[5][10] These trapped PARP-DNA complexes are highly cytotoxic as they obstruct DNA replication, leading to the collapse of replication forks and the formation of more complex and lethal DNA double-strand breaks.[1][11]

The Synthetic Lethal Interaction: A Cascade of Catastrophe

The combination of this compound and a PARP inhibitor creates a perfect storm of genomic instability within cancer cells. The proposed mechanism for their synthetic lethality is a multi-pronged assault on the cell's ability to cope with DNA damage.

Here's a step-by-step breakdown of the synergistic interaction:

-

PARP Inhibition: The PARP inhibitor leads to the accumulation of unrepaired SSBs.[5]

-

Replication Fork Collapse: As the cell attempts to replicate its DNA, the replication machinery encounters these SSBs, causing the replication forks to stall and collapse, generating DSBs.[1][12]

-

This compound's Dual Strike:

-

ATR Inhibition: this compound's inhibition of ATR prevents the stabilization and restart of these stalled replication forks, exacerbating the DNA damage.[8][9]

-

Homologous Recombination Impairment: Crucially, this compound also inhibits homologous recombination, the primary pathway for repairing these replication-associated DSBs, by preventing RAD51 foci formation.[8]

-

-

Cellular Demise: With both its primary SSB repair and a key DSB repair pathway compromised, the cancer cell is overwhelmed by catastrophic levels of DNA damage, leading to cell cycle arrest and ultimately, apoptosis.[8]

This synergistic cell killing is particularly effective in cells that are already deficient in other DNA repair pathways, a common characteristic of many cancers.[1]

References

- 1. Evolving DNA repair synthetic lethality targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Synthetic lethality: exploiting the addiction of cancer to DNA repair | Blood | American Society of Hematology [ashpublications.org]

- 4. academic.oup.com [academic.oup.com]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. the-gist.org [the-gist.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Identification and evaluation of a potent novel ATR inhibitor, this compound, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and evaluation of a potent novel ATR inhibitor, this compound, in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The synthetic lethality of targeting cell cycle checkpoints and PARPs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of NU6027 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6027 is a potent, cell-permeable, pyrimidine-based small molecule inhibitor with significant activity against key regulators of the cell cycle and DNA damage response (DDR). Initially identified as a competitive inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, further studies have revealed its potent inhibitory effects on the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central player in the DDR.[1][2] This dual activity makes this compound a compelling compound for investigation in oncology, as it can simultaneously disrupt cell cycle progression and compromise the ability of cancer cells to repair DNA damage, a hallmark of many malignancies. This technical guide provides an in-depth overview of the preliminary in vitro studies of this compound in various cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways affected.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Inhibition Constant (Kᵢ) | IC₅₀ | Notes |

| CDK1 | 2.5 µM | - | ATP-competitive inhibitor.[2] |

| CDK2 | 1.3 µM | - | ATP-competitive inhibitor.[2] |

| ATR | 0.4 µM | 6.7 µM (MCF7 cells) | Potent inhibitor of cellular ATR activity.[1][2] |

| DNA-PK | 2.2 µM | - | Also targets this DNA damage repair kinase.[2] |

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ | IC₅₀ (ATR Inhibition) | Key Findings |

| MCF7 | Breast Adenocarcinoma | 10 µM (mean) | 6.7 µM | Causes a reduction in the S-phase population; potentiates cytotoxicity of DNA damaging agents.[1][2] |

| GM847KD | Human Fibroblasts | - | 2.8 µM | Enhances hydroxyurea and cisplatin cytotoxicity in an ATR-dependent manner.[2] |

| A2780 | Ovarian Carcinoma | - | - | Sensitization to cisplatin is greatest in cells with functional p53 and mismatch repair (MMR).[1] |

| OVCAR-3 | Ovarian Adenocarcinoma | - | - | Enhances cytotoxicity of cisplatin in XRCC1 deficient cells. |

| OVCAR-4 | Ovarian Carcinoma | - | - | Reduces survival in XRCC1 deficient cells. |

| EM-C11 | Not Specified | - | - | At 4 µM, increases the proportion of cells in early apoptosis to 7.5% after 48 hours. |

Table 3: Effect of this compound on Cell Cycle Distribution and Apoptosis

| Cell Line | Treatment | Effect on Cell Cycle | Apoptosis |

| MCF7 | 10 µM this compound | Reduction in S-phase population.[2] | - |

| MCF7 | Camptothecin (100 nM) + this compound (4 or 10 µM) for 24h | Attenuates G2/M arrest induced by camptothecin.[1] | - |

| EM-C11 | 4 µM this compound for 48h | - | Increases early apoptotic cells from 1.73% to 7.5%. |

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the inhibitory activity of this compound against purified kinases.

Protocol for CDK1/Cyclin B1 and CDK2/Cyclin A Inhibition:

-

Enzyme Source: CDK1/Cyclin B1 can be prepared from starfish oocytes. Recombinant CDK2/Cyclin A can be used.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.[2]

-

Substrate: Histone H1 is a common substrate for CDKs.

-

ATP: A final concentration of 12.5 µM ATP is used, typically including a radiolabeled ATP (e.g., [γ-³²P]ATP) for detection.[2]

-

This compound Concentrations: A range of this compound concentrations (e.g., from 10⁻⁹ to 10⁻⁴ M) are pre-incubated with the kinase.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the ATP/substrate mix and incubated at 30°C for a defined period (e.g., 10-30 minutes). The reaction is stopped by adding an equal volume of 2x SDS-PAGE sample buffer.

-

Detection: The phosphorylated substrate is separated by SDS-PAGE, and the incorporated radioactivity is quantified using a phosphorimager.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of kinase activity against the logarithm of the this compound concentration. Kᵢ values can be determined using Michaelis-Menten kinetics with varying ATP concentrations.[2]

Cell Viability Assays (MTT/Resazurin)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Protocol for MCF-7 Cells:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Reagent Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI₅₀ value.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.

Protocol for Phospho-CHK1 (Ser345) and Phospho-Rb (Thr821):

-

Cell Treatment: Plate MCF-7 cells and treat with this compound at various concentrations (e.g., 4 µM and 10 µM) for a specified time (e.g., 24 hours). For p-CHK1 analysis, cells can be co-treated with a DNA damaging agent like hydroxyurea (10 mM) to induce ATR activity.[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-CHK1 (Ser345), total CHK1, p-Rb (Thr821), and total Rb overnight at 4°C. A loading control like β-actin should also be probed.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle phase distribution.

Protocol:

-

Cell Treatment: Treat MCF-7 cells with this compound (e.g., 4 µM and 10 µM) for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-